
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide, also known as PTTIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the isothiazole family, which is known for its diverse range of biological activities. PTTIC has been studied extensively for its ability to inhibit the activity of certain enzymes and for its potential as a therapeutic agent.
作用機序
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has also been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.
将来の方向性
There are several future directions for the study of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide. One area of research is the development of more effective and less toxic analogs of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide for use in cancer treatment. Another area of research is the study of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide's potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide for use in clinical settings.
合成法
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-pyridinemethanamine with p-tolylisothiocyanate followed by the addition of 4-amino-3-mercapto-5-(substituted phenyl)isothiazoles. Another method involves the reaction of 4-pyridinemethanamine with p-tolylisothiocyanate followed by the addition of 4-amino-3-(p-tolyl)isothiazole-5-carboxylic acid.
科学的研究の応用
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(pyridin-4-ylmethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-2-4-13(5-3-11)15-14(18)16(23-21-15)17(22)20-10-12-6-8-19-9-7-12/h2-9H,10,18H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCFZBNHYPRFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(pyridin-4-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2813832.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B2813833.png)
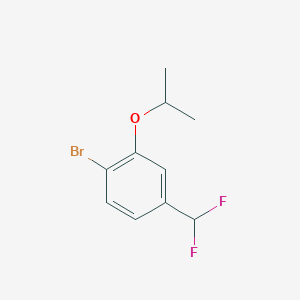
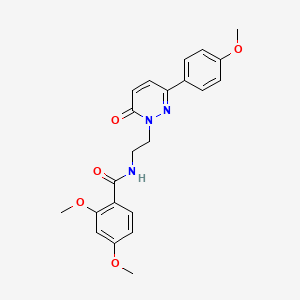
![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
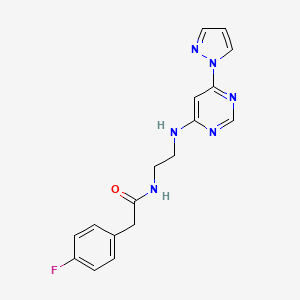
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
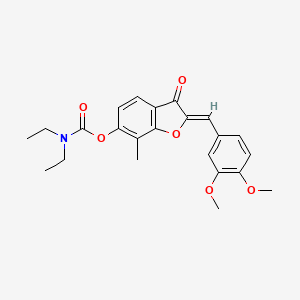
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)

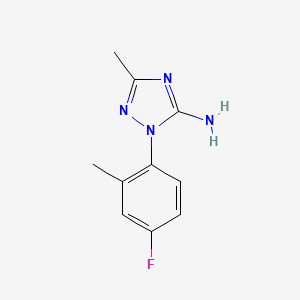
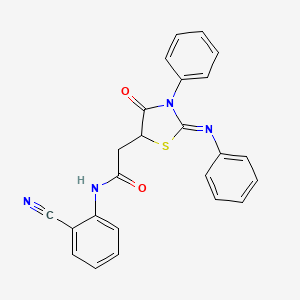
![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)